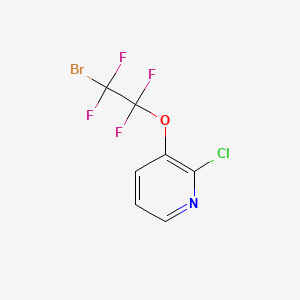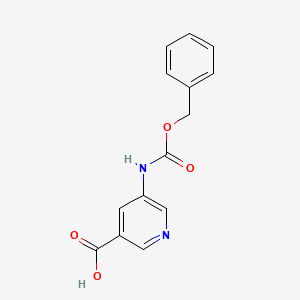
5-(((Benzyloxy)carbonyl)amino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C14H12N2O4 It is a derivative of nicotinic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with a benzyloxycarbonyl group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of nicotinic acid is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino derivative.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine (N2H4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amino nicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(((Benzyloxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting or activating specific enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-nicotinic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
5-(((Methoxy)carbonyl)amino)nicotinic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
5-(((Ethoxy)carbonyl)amino)nicotinic acid: Contains an ethoxycarbonyl group, offering different reactivity and properties.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is unique due to its benzyloxycarbonyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-6-12(8-15-7-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
Clé InChI |
BKPPPDQEYSZKNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


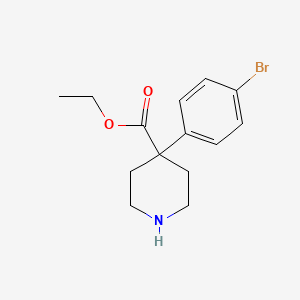
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

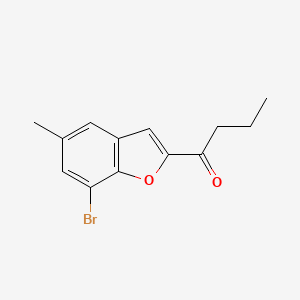
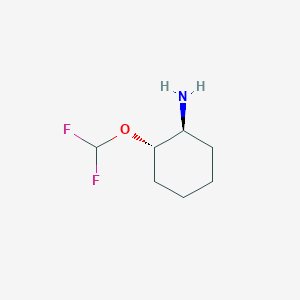
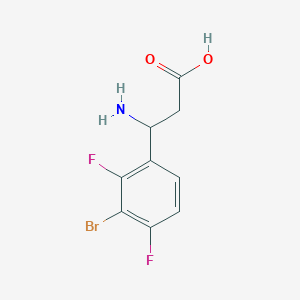
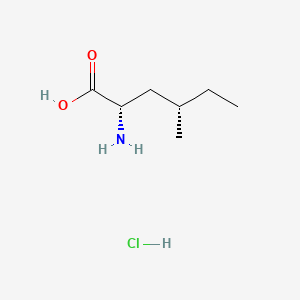
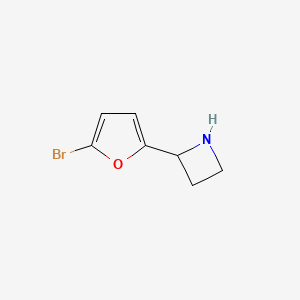
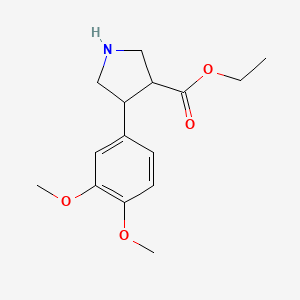
![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)


